6-Iodo-2,5-dimethylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
6-iodo-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3 |
InChI Key |
QOZDXDBQGGRCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)I)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Iodo 2,5 Dimethylquinoline and Its Precursors
Direct Synthesis Strategies for Iodinated Quinolines
Direct synthesis strategies involve the construction of the quinoline (B57606) ring system with the iodine atom already incorporated into one of the starting materials or introduced during the cyclization process. These methods offer an efficient pathway to iodinated quinolines from acyclic or simpler cyclic precursors.
One-Pot Multicomponent Reactions for 6-Iodoquinoline (B82116) Derivatives
A notable application of this method is the one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines. This reaction utilizes 4-iodoaniline (B139537) as the key precursor, which reacts with various aldehydes and pyruvic acid under acidic catalysis (e.g., trifluoroacetic acid) to yield the corresponding 6-iodoquinoline-4-carboxylic acid derivatives. nih.gov The versatility of this reaction allows for the incorporation of diverse substituents at the 2-position, depending on the choice of aldehyde. nih.gov
Table 1: Examples of 6-Iodoquinoline Derivatives via Three-Component Reaction nih.gov This table is based on a study of a three-component reaction involving iodo-aniline, pyruvic acid, and various aldehydes.
| Aldehyde Reactant | Resulting 2-Position Substituent | Product Structure Type |
|---|---|---|
| Phenyl-substituted aldehydes | Aryl group | 6-Iodo-2-arylquinoline-4-carboxylic acid |
| O-heterocyclic aldehydes | Heterocyclic group | 6-Iodo-2-(heterocyclyl)quinoline-4-carboxylic acid |
| Aldehydes with multiple electron-donating groups (e.g., three methoxy (B1213986) substituents) | Varies (can lead to bridged structures) | Ethylene-bridged quinolinic structures |
Pfitzinger Reaction Modifications for Iodinated Quinoline Cores
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid, which then condenses with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.orgyoutube.com
To synthesize a 6-iodoquinoline core using this methodology, a modified starting material, specifically 5-iodo-isatin, would be required. The general mechanism of the Pfitzinger reaction involves the initial ring-opening of the isatin derivative. The subsequent condensation with an enolizable ketone or aldehyde, followed by intramolecular cyclization and dehydration, would yield the corresponding 6-iodoquinoline-4-carboxylic acid. ias.ac.inijsr.net While the Pfitzinger reaction is a powerful tool for generating the quinoline-4-carboxylic acid scaffold, its application for specifically producing 6-iodo-2,5-dimethylquinoline would necessitate the use of 5-iodo-isatin and methyl ethyl ketone as reactants. The regiochemical outcome of the cyclization with an unsymmetrical ketone like methyl ethyl ketone can sometimes lead to a mixture of products.
Palladium-Catalyzed Annulation Routes from Iodoanilines
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. nih.gov The synthesis of quinolines from o-iodoanilines via palladium-catalyzed annulation with unsaturated partners like alkynes is a particularly effective strategy. organic-chemistry.orgacs.orgnih.gov This approach builds the quinoline core by forming two new carbon-carbon bonds.
In a typical reaction, an o-iodoaniline is coupled with a terminal or internal alkyne, such as a propargyl alcohol, in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., dppp), and a base. organic-chemistry.orgacs.org This methodology provides direct access to a wide range of 2,4-disubstituted quinolines with high functional group tolerance. acs.orgresearchgate.net The proposed mechanism involves oxidative addition of the palladium catalyst to the C-I bond of the aniline, followed by alkyne insertion, and subsequent cyclization and dehydration to form the aromatic quinoline ring. organic-chemistry.org The use of 4-iodo-3-methylaniline (B1597661) and an appropriate alkyne in such a reaction would be a direct route toward the this compound framework.
Table 2: Conditions for Palladium-Catalyzed Annulation of o-Iodoanilines organic-chemistry.orgacs.org
| Component | Example | Role |
|---|---|---|
| Aniline Substrate | o-Iodoaniline | Source of the benzene (B151609) ring and nitrogen atom |
| Unsaturated Partner | Propargyl alcohol | C3 synthon, forms the pyridine (B92270) ring |
| Catalyst | Pd(OAc)₂ | Facilitates C-C and C-N bond formation |
| Ligand | dppp (1,3-Bis(diphenylphosphino)propane) | Stabilizes the palladium catalyst |
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Promotes key steps in the catalytic cycle |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | Reaction medium |
Iodine-Promoted Cyclization and Functionalization Pathways
Molecular iodine (I₂) can function as a mild Lewis acid and an electrophile to promote the cyclization of suitably designed precursors to form iodinated heterocycles. organic-chemistry.orgacs.org This approach allows for the simultaneous formation of the quinoline ring and the introduction of an iodine atom in a single step.
One such method involves the iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines. organic-chemistry.org In this process, molecular iodine activates the substrate, leading to an electrophilic cyclization onto the aromatic ring, followed by oxidation to yield the quinoline derivative. organic-chemistry.org Another powerful strategy is the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine. This reaction is highly regioselective and produces 3-iodoquinolines in good to excellent yields under mild conditions. nih.gov The resulting 3-iodoquinolines are valuable intermediates that can be further functionalized. nih.gov Similarly, N-(2-alkynyl)anilines can undergo electrophilic cyclization with iodine monochloride (ICl) or I₂ to afford 3-iodoquinolines. nih.gov
Precursor Synthesis and Intermediate Derivatization for this compound
An alternative to direct synthesis is a two-step approach involving the initial synthesis of the 2,5-dimethylquinoline (B1604939) core, followed by the regioselective introduction of an iodine atom. This pathway relies on controlling the position of electrophilic substitution on the pre-formed quinoline ring.
Regioselective Halogenation of Dimethylquinolines
The direct halogenation of quinoline itself is complex, but the regioselectivity of the reaction can be controlled by the reaction conditions and the substituents already present on the ring. The quinoline ring system can undergo electrophilic substitution on the benzene ring (positions 5, 6, 7, 8) or radical substitution, which often favors the pyridine ring (positions 2, 3, 4). rsc.orgresearchgate.net
For 2,5-dimethylquinoline, the two methyl groups are electron-donating and activate the ring towards electrophilic substitution. The directing effects of these groups would favor iodination at positions on the benzene portion of the molecule. A metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed, highlighting that remote C-H functionalization is possible. rsc.org However, for a 2,5-disubstituted system, electrophilic iodination would likely be directed to the 6- or 8-positions. The precise outcome would depend on the specific iodinating agent (e.g., I₂, N-iodosuccinimide) and reaction conditions. For instance, a radical-based C-H iodination protocol has been shown to selectively iodinate various quinolines at the C3 position. rsc.orgresearchgate.net In contrast, electrophilic iodination is more likely to occur on the more electron-rich benzene ring, with the 6-position being a potential site for substitution in 2,5-dimethylquinoline. rsc.org
Table 3: Factors Influencing Regioselective Iodination of Quinolines
| Reaction Type | Typical Reagents | Favored Position(s) | Reference |
|---|---|---|---|
| Radical C-H Iodination | K₂S₂O₈, NaI | C3 | rsc.orgresearchgate.net |
| Electrophilic Iodination | I₂, ICl, NIS | C5, C6, C8 (on the benzene ring) | nih.govrsc.org |
| Directed C-H Halogenation | Trihaloisocyanuric acid | C5 (with 8-position directing group) | rsc.org |
Synthesis of 1,2-Dihydroquinoline (B8789712) Intermediates and their Transformation into Iodoquinolines
A common and effective strategy for the synthesis of substituted quinolines involves the initial construction of a 1,2-dihydroquinoline ring system, which is subsequently aromatized. This approach allows for the introduction of desired substituents at various positions on the heterocyclic ring.
One notable method for creating a 6-iodo-substituted 1,2-dihydroquinoline precursor involves a reaction analogous to the Doebner-von Miller synthesis. For instance, the reaction of p-iodoaniline with methyl pyruvate (B1213749) can be catalyzed by bismuth(III) triflate (Bi(OTf)₃) under microwave irradiation to yield dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate. nih.gov This reaction proceeds by the initial formation of an enamine from p-iodoaniline and methyl pyruvate, followed by a [4+2] cycloaddition with another molecule of methyl pyruvate to form the 1,2-dihydroquinoline ring.
Table 1: Synthesis of a 6-Iodo-1,2-dihydroquinoline Intermediate
| Reactants | Catalyst | Conditions | Product |
|---|
The subsequent transformation of the 1,2-dihydroquinoline intermediate to the corresponding quinoline is achieved through an oxidation or aromatization step. Various oxidizing agents can be employed for this purpose, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or simply exposure to air under acidic conditions. The choice of oxidant depends on the specific substituents present on the dihydroquinoline ring to avoid unwanted side reactions. While the direct aromatization of dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate to a 2,5-dimethylquinoline derivative would require additional steps to introduce the C5-methyl group and modify the substituents at C2 and C4, this example illustrates the principle of constructing the iodo-substituted heterocyclic core via a dihydro intermediate.
Strategies for Introducing Iodine Substituents at Specific Positions through Borylation and Halogenation
A powerful and highly regioselective method for the introduction of iodine onto an aromatic or heteroaromatic ring involves a two-step sequence of C-H borylation followed by halogenation of the resulting boronic acid or ester. This strategy offers precise control over the position of iodination, which can be challenging to achieve through direct electrophilic iodination methods.
Iridium-Catalyzed C-H Borylation
The first step in this sequence is the iridium-catalyzed C-H borylation of the 2,5-dimethylquinoline precursor. This reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]₂, in combination with a bidentate ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). acs.org The regioselectivity of the borylation on the quinoline ring is governed by a combination of steric and electronic factors. mdpi.comresearchgate.net
For 2,5-dimethylquinoline, the directing effects of the two methyl groups and the nitrogen atom in the quinoline ring are crucial. The C-H bonds at positions 3, 4, 7, and 8 are generally more sterically hindered. The C6-H bond is sterically accessible and its electronic properties make it a favorable site for borylation. By carefully selecting the ligand and reaction conditions, it is possible to achieve high regioselectivity for the borylation at the C6 position. nih.gov
Table 2: Iridium-Catalyzed C-H Borylation of 2,5-Dimethylquinoline
| Substrate | Catalyst/Ligand | Boron Source | Product |
|---|
Copper-Catalyzed Iodination of Boronic Esters
Once the 2,5-dimethylquinoline-6-boronic acid pinacol (B44631) ester is synthesized and isolated, the second step is the conversion of the boronic ester group to an iodine atom. This transformation can be efficiently achieved through a copper-catalyzed iodination reaction. nih.govnih.gov This method offers a significant advantage over traditional methods as it proceeds under mild conditions and avoids the use of harsh or toxic reagents.
The reaction typically involves treating the boronic ester with an iodine source, such as sodium iodide (NaI), in the presence of a copper catalyst. A variety of copper(I) and copper(II) salts can be used as catalysts, with copper(II) triflate (Cu(OTf)₂) and complexes like Cu(pyridine)₄(OTf)₂ showing high efficiency. nih.gov The reaction is often rapid, proceeding at room temperature. nih.govresearchgate.net
Table 3: Copper-Catalyzed Iodination of 2,5-Dimethylquinoline-6-boronic acid pinacol ester
| Substrate | Iodine Source | Catalyst | Conditions | Product |
|---|
This two-step borylation-iodination sequence provides a robust and highly selective pathway to this compound, allowing for the precise installation of the iodine atom at the desired position, which is a key feature for the subsequent development of more complex molecules.
Computational Chemistry and Theoretical Studies on Iodinated Quinoline Systems
Density Functional Theory (DFT) Applications in Quinoline (B57606) Chemistry
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. nih.govnih.gov For quinoline systems, including substituted variants like 6-Iodo-2,5-dimethylquinoline, DFT is applied to determine optimized molecular geometries, vibrational frequencies, and thermodynamic stability. nih.govscirp.org Studies on various quinoline derivatives have demonstrated that DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can accurately predict structural parameters that closely match experimental data from X-ray crystallography. scirp.orgcapes.gov.brmdpi.com
Furthermore, DFT is used to explore the electronic properties that govern reactivity. nih.gov Calculations of global reactivity descriptors such as chemical potential, hardness, and softness provide a quantitative measure of a molecule's reactivity. nih.govrsc.org These parameters, derived from the energies of frontier molecular orbitals, help in understanding the behavior of quinoline derivatives in chemical reactions. rsc.org
Ab Initio Molecular Orbital (MO) Calculations
Ab initio molecular orbital (MO) methods, which are based on first principles without the use of empirical parameters, offer another avenue for the theoretical study of quinoline systems. nih.govresearchgate.net These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used to calculate the electronic structure and energies of molecules. researchgate.net
For quinoline derivatives, ab initio calculations have been used to study intermolecular charge-transfer complexes. nih.gov A study on the interaction between various quinoline derivatives and diiodine employed both ab initio MO and DFT methods to reveal that the interaction occurs between the nitrogen lone pair of the quinoline and the sigma* orbital of the iodine molecule. nih.gov Such studies are crucial for understanding non-covalent interactions and their impact on the properties of materials, for instance, in dye-sensitized solar cells. nih.gov
Comparing results from different ab initio and DFT methods is a common practice to ensure the reliability of the computational predictions. researchgate.net For example, a comparative study on chlorquinaldol (B839) and quinoline using both MP2 and DFT methods provided insights into their optimized geometries, charge distributions, and spectroscopic properties. researchgate.net For this compound, ab initio calculations could provide a detailed picture of its molecular orbitals and how they are influenced by the substituents.
Investigation of Intermolecular Interactions with Iodine Species
The presence of an iodine atom in this compound makes the study of its intermolecular interactions particularly interesting, especially concerning halogen bonding. Computational studies are essential for elucidating the nature and strength of these interactions.
Theoretical investigations on complexes of quinoline derivatives with diiodine have shown that the formation of these complexes is a significant factor in certain applications. nih.govresearchgate.net The interaction energy and optimized geometries of these complexes can be calculated using computational methods, providing a quantitative understanding of the binding. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with these calculations to understand charge-transfer interactions and the nature of the orbitals involved. nih.gov
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving quinoline derivatives. nih.govacs.org By calculating the energy profiles of reaction pathways, including the structures of reactants, transition states, and products, researchers can gain a deep understanding of how a reaction proceeds.
For example, DFT calculations have been used to study the mechanism of hydroxyl radical attack on quinoline, revealing that the reaction proceeds through the formation of OH adducts with low activation barriers. nih.gov Such studies can predict the most likely sites of reaction on the quinoline ring. In another example, the regioselective amidation of quinoline N-oxide catalyzed by iridium(III) and rhodium(III) was investigated computationally. acs.org The study revealed that the stability of the metallacycle intermediates determines the regioselectivity of the C-H bond activation, favoring the C8 position. acs.org
For a molecule like this compound, computational modeling could be used to predict the outcomes of various reactions, such as nucleophilic substitution at the iodine-bearing carbon or electrophilic substitution on the aromatic rings. smolecule.com By modeling the transition states and intermediates, one could understand how the electronic effects of the iodo and methyl groups influence the reaction pathways.
Prediction of Electronic Structures and Reactivity Profiles
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide detailed information about the electronic structure, including the distribution of electrons and the nature of molecular orbitals. acs.orgresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for understanding reactivity. capes.gov.bracs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. acs.orgresearchgate.net For various quinoline derivatives, HOMO and LUMO energies have been calculated to assess their reactivity. nih.govcapes.gov.br
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. capes.gov.brresearchgate.net These maps are useful for predicting where a molecule is likely to be attacked by electrophiles or nucleophiles. For halogenated quinolines, MEP analysis can show how the electronegative halogen atoms and electron-donating methyl groups create distinct reactive sites. researchgate.net
Fukui functions are another tool used to predict local reactivity. scirp.org By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the most electrophilic and nucleophilic sites within a molecule with greater precision. scirp.orgacs.org For this compound, a combination of HOMO-LUMO analysis, MEP maps, and Fukui functions would provide a comprehensive reactivity profile, guiding its use in synthetic chemistry.
Data Tables
Table 1: Calculated Global Reactivity Descriptors for a Hypothetical Quinoline Derivative
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron |
| Electron Affinity (A) | 1.2 | Energy released when an electron is added |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |
| Chemical Softness (S) | 0.19 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 2.80 | Measure of electrophilic power |
Note: This table is illustrative and does not represent actual calculated values for this compound. The values are typical for a stable organic molecule and are presented to demonstrate the type of data generated from computational studies. nih.govrsc.org
Advanced Spectroscopic and Structural Characterization in Research
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z ratio with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the elemental composition of a molecule. For 6-Iodo-2,5-dimethylquinoline (C₁₁H₁₀IN), HRMS would be able to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. This is a critical step in the unambiguous identification of a new compound.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 284.9931 |
| [M+Na]⁺ | 306.9750 |
Note: The calculated m/z values are for the most abundant isotopes of each element.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In MALDI-TOF mass spectrometry, the sample is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte molecules. The time-of-flight (TOF) analyzer then separates the ions based on their m/z ratio.
For this compound, a MALDI-TOF spectrum would show a prominent peak corresponding to the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). Further fragmentation analysis can be performed using MALDI-TOF/TOF (also known as tandem mass spectrometry). In this technique, the molecular ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The analysis of these fragment ions provides valuable structural information.
A recent study on iodo-quinoline derivatives confirmed the utility of MALDI-MS analysis for verifying the structures of newly synthesized compounds, showing strong correlations between the calculated and measured masses. The fragmentation of this compound in a MALDI-TOF/TOF experiment would likely involve the loss of the iodine atom, followed by the cleavage of the methyl groups and fragmentation of the quinoline (B57606) ring system. This fragmentation pattern would serve as a fingerprint for the molecule, aiding in its structural confirmation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edulibretexts.org The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the FT-IR spectrum is expected to show a unique pattern of absorption bands that confirm the presence of its key structural features.
The interpretation of the FT-IR spectrum involves assigning these absorption bands to specific molecular vibrations. While a dedicated spectrum for this compound is not publicly available, the expected vibrational frequencies can be inferred from studies on closely related quinoline derivatives. scialert.netnih.gov
Key Expected Vibrational Modes for this compound:
Aromatic C-H Stretching: The quinoline ring contains aromatic C-H bonds, which typically exhibit stretching vibrations in the 3100-3000 cm⁻¹ region. scialert.net
Aliphatic C-H Stretching: The methyl groups attached to the quinoline core will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinoline ring and the C=C bonds of the aromatic system are expected to appear in the 1650-1450 cm⁻¹ region. These bands are crucial for confirming the heterocyclic aromatic structure.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds occur at lower frequencies, typically in the 1470-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.
C-I Stretching: The carbon-iodine bond is expected to produce a characteristic absorption band in the far-infrared region, typically around 600-500 cm⁻¹. docbrown.info
The following table summarizes the anticipated FT-IR absorption bands for this compound based on data from related compounds.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Methyl) | Stretching | 3000 - 2850 |
| C=N / C=C (Quinoline Ring) | Stretching | 1650 - 1450 |
| C-H (Methyl) | Bending | 1470 - 1365 |
| C-I | Stretching | 600 - 500 |
This table is generated based on typical infrared absorption frequencies for the listed functional groups and data from related quinoline derivatives.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a model of the crystal lattice and the exact coordinates of each atom within the molecule.
While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures provides insight into the type of data that would be obtained from such a study. For instance, the crystallographic data for "Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate" researchgate.netnih.gov and "4-Chloro-2,5-dimethylquinoline" researchgate.net illustrate the detailed structural information that can be elucidated.
An X-ray crystallographic study of this compound would yield crucial data, including:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates for each atom in the molecule.
Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.
Intermolecular Interactions: Information on how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.
The table below presents an example of crystallographic data from a related compound, "4-Chloro-2,5-dimethylquinoline," to illustrate the parameters determined by this method. researchgate.net
| Parameter | Value |
| Compound | 4-Chloro-2,5-dimethylquinoline |
| Molecular Formula | C₁₁H₁₀ClN |
| Crystal System | Not specified in abstract |
| Space Group | Not specified in abstract |
| Unit Cell Dimensions | a, b, c, α, β, γ (specific values not in abstract) |
| Temperature | 293 K |
| R-factor | 0.050 |
| wR-factor | 0.147 |
This table is based on the published data for 4-Chloro-2,5-dimethylquinoline and serves as an example of the information obtained from X-ray crystallography. researchgate.net
The determination of the crystal structure of this compound would be invaluable for understanding its solid-state properties and for computational modeling studies.
Synthetic Utility and Future Research Directions of 6 Iodo 2,5 Dimethylquinoline
Role as a Key Intermediate in Complex Molecule Synthesis
6-Iodo-2,5-dimethylquinoline serves as a crucial building block in the synthesis of more complex molecules. Its unique structure, featuring a quinoline (B57606) core with iodine and methyl substituents, provides multiple reactive sites for further chemical modifications. The presence of the iodine atom, in particular, enhances its reactivity and potential for use in developing new materials and biologically active compounds. smolecule.com
One of the primary applications of this compound is in the construction of larger, more intricate molecular architectures. For instance, it can be a precursor in the synthesis of quinoline-based compounds that are investigated for their potential in pharmaceutical development. The quinoline scaffold itself is a privileged structure in drug discovery, known for a wide range of biological activities including antimicrobial and anticancer properties. smolecule.comresearchgate.net The iodo-substituent at the 6-position allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in creating carbon-carbon bonds and assembling complex molecular frameworks. acs.org
An example of its utility is in the synthesis of analogs of human PDE4 inhibitors. In one study, a related compound, 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, was used as a starting material. nih.gov This highlights the role of iodo-quinolines in generating libraries of compounds for screening and development of new therapeutic agents. The ability to systematically modify the quinoline core through reactions at the iodine position is a key advantage in medicinal chemistry. nih.gov
The synthesis of complex asphaltene model compounds also illustrates the importance of quinoline derivatives. While not directly mentioning this compound, the research emphasizes the need for a diverse library of quinoline-based models to understand the complex behavior of asphaltenes. ualberta.ca The synthetic flexibility of iodoquinolines makes them valuable candidates for creating such diverse molecular structures.
Interactive Data Table: Examples of Complex Molecules Synthesized from Iodoquinoline Derivatives
| Starting Iodoquinoline Derivative | Reaction Type | Product Class | Potential Application |
| 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Multistep synthesis including amidation and Suzuki coupling | PDE4 inhibitor analogs | Therapeutic agents for neglected tropical diseases. nih.gov |
| 4-Chloro-6-fluoro-7-iodo-2-methylquinoline | Suzuki-Miyaura coupling | C7-arylated fluoroquinolines | Medicinal chemistry, development of new antibiotics. acs.org |
| 2-Ethynylanilines (precursors to quinolines) | Gold-catalyzed dimerization | Multifunctional quinolines | Organic synthesis, material science. thieme-connect.com |
Scaffold Diversification through Directed Functionalization
Scaffold diversification is a key strategy in medicinal chemistry to explore the chemical space around a core molecular structure. This compound is an excellent platform for such diversification due to the reactivity of the C-I bond and the potential for functionalization of the quinoline ring system.
Directed C-H functionalization is a powerful tool for modifying heterocyclic compounds. While direct C-H borylation of quinolines often targets the C8 position due to the directing effect of the nitrogen atom, the presence of an iodo group at the C6 position offers an alternative handle for diversification. researchgate.net For example, palladium-catalyzed cross-coupling reactions can be employed to introduce a wide variety of substituents at the 6-position. acs.orgorganic-chemistry.org
The concept of scaffold hopping, which involves making significant changes to the core structure of a molecule while retaining its biological activity, can be applied to quinoline derivatives. researchgate.net By using this compound as a starting point, chemists can introduce new ring systems or functional groups to create novel scaffolds with potentially improved properties. For example, the iodine can be replaced with aryl, alkyl, or other functional groups through reactions like the Suzuki or Heck coupling. acs.org
Furthermore, the quinoline N-oxide of this compound can be a reactive intermediate for further functionalization. The N-oxide group can act as an internal oxidant and a directing group, enabling selective reactions at other positions of the quinoline ring. organic-chemistry.org This provides an additional layer of complexity and diversity to the accessible molecular structures.
Interactive Data Table: Examples of Directed Functionalization of Quinolines
| Quinoline Substrate | Reaction Type | Position of Functionalization | Catalyst/Reagent |
| Fluoroquinolines | Ir-catalyzed C-H borylation | C7 | [Ir(OMe)COD]₂/dtbpy. acs.org |
| Quinolines | Silica-supported Ir-catalyzed C-H borylation | C8 | Silica-SMAP-Ir. researchgate.net |
| 2-Iodoanilines and propargyl alcohols | Palladium-catalyzed annulation | C2 and C4 | Palladium catalyst. organic-chemistry.org |
| 2-Ethynylanilines | Gold-catalyzed dimerization | C2 | Gold(I) complex. thieme-connect.com |
Development of Novel Organometallic Reagents Derived from the Chemical Compound
The iodine atom in this compound makes it an ideal precursor for the formation of various organometallic reagents. These reagents, in turn, can be used in a wide array of chemical transformations.
One of the most common applications is the preparation of organolithium or Grignard reagents. scribd.comsaskoer.cayoutube.com By reacting this compound with an organolithium reagent like n-butyllithium or with magnesium metal, a new organometallic species is formed where the iodine is replaced by a lithium or magnesium halide group, respectively. These reagents are powerful nucleophiles and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. msu.edu
Another important class of organometallic reagents that can be derived are organoboron compounds. Through reactions like the Miyaura borylation, the C-I bond can be converted to a C-B bond, yielding a quinoline boronic acid or boronic ester. These organoboron reagents are highly versatile and are key partners in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and vinyl groups. acs.org
Furthermore, the iodoquinoline can be used to prepare organocuprates, also known as Gilman reagents. youtube.com These are typically formed by reacting an organolithium reagent with a copper(I) salt. Organocuprates are softer nucleophiles than organolithiums or Grignards and are particularly useful for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.
Interactive Data Table: Potential Organometallic Reagents from this compound
| Reagent Type | Preparation Method | Key Characteristics | Typical Reactions |
| Organolithium | Reaction with n-butyllithium | Highly reactive, strong nucleophile and base | Nucleophilic addition to carbonyls, metal-halogen exchange. msu.edu |
| Grignard Reagent | Reaction with magnesium metal | Strong nucleophile and base | Nucleophilic addition to carbonyls, ring-opening of epoxides. youtube.commsu.edu |
| Organoboron Reagent | Miyaura borylation (e.g., with bis(pinacolato)diboron) | Stable, versatile coupling partner | Suzuki-Miyaura cross-coupling. acs.org |
| Organocuprate (Gilman Reagent) | Reaction of corresponding organolithium with a Cu(I) salt | Softer nucleophile | 1,4-conjugate addition. youtube.com |
Future Directions in Catalytic Methodologies for Iodoquinoline Synthesis
While the focus is on the utility of this compound, advancements in its synthesis are crucial. Future research will likely focus on developing more efficient, sustainable, and selective catalytic methods for the synthesis of iodoquinolines.
One promising area is the development of novel palladium-catalyzed reactions. For example, the annulation of o-iodoanilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines. organic-chemistry.org Further refinement of such methods could allow for the direct and regioselective synthesis of iodoquinolines with specific substitution patterns.
Another avenue is the exploration of visible-light-mediated reactions. Photocatalysis offers a green and sustainable approach to organic synthesis. Developing photocatalytic methods for the iodination of quinolines or for the construction of the iodoquinoline core from simpler precursors would be a significant advancement. organic-chemistry.org
The use of earth-abundant metal catalysts, such as iron or copper, is also a key area of future research. organic-chemistry.org Replacing precious metal catalysts like palladium and iridium with more sustainable alternatives is a major goal in organic chemistry. Developing iron- or copper-catalyzed methods for the synthesis of iodoquinolines would have a significant impact.
Finally, the development of one-pot, multi-component reactions for the synthesis of iodoquinolines is a highly desirable goal. nih.gov Such reactions, where multiple chemical transformations occur in a single reaction vessel, can significantly improve efficiency and reduce waste. A one-pot method that combines the construction of the quinoline ring with the introduction of the iodine atom would be a powerful synthetic tool.
Exploration of New Chemical Transformations for the Iodoquinoline Core
Beyond its use in cross-coupling reactions, the this compound core can be a substrate for a variety of other chemical transformations. Future research will likely uncover new and innovative ways to functionalize this versatile scaffold.
One area of exploration is the use of the iodoquinoline in radical reactions. The C-I bond can be homolytically cleaved under certain conditions to generate a quinolinyl radical. This reactive intermediate could then participate in a variety of radical-based transformations, leading to the formation of new C-C or C-heteroatom bonds in ways that are not accessible through traditional ionic pathways.
Another direction is the investigation of transition-metal-catalyzed C-H functionalization reactions on the iodoquinoline core itself. While the iodine provides a handle for cross-coupling, direct functionalization of the C-H bonds on the quinoline ring would offer a complementary and potentially more atom-economical approach to diversification. For example, developing methods for the selective C-H arylation, alkylation, or amination of the iodoquinoline scaffold would be highly valuable. acs.org
Furthermore, the iodoquinoline could serve as a precursor to hypervalent iodine reagents. By oxidizing the iodine atom, it may be possible to generate quinoline-based hypervalent iodine compounds. These reagents are known for their unique reactivity and are used in a variety of oxidative transformations.
Finally, the exploration of dearomatization reactions of the iodoquinoline core could lead to the synthesis of novel three-dimensional molecular scaffolds. By breaking the aromaticity of the quinoline ring system, it may be possible to access new classes of compounds with interesting biological and material properties.
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or catalysis research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
